N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt

Protein Stabilization Thermal Denaturation Biochemical Reagent Procurement

NDSB-223 (CAS 111282-24-7) is a morpholinium-based zwitterionic nondetergent sulfobetaine. Unlike pyridinium-based NDSB-201, it offers minimal UV absorbance and superior photostability, ensuring accurate protein quantification. Its non-micellar nature permits high-concentration use (up to 1 M) to maximize membrane protein yields without disrupting native lipid bilayers. With thermal stability >300°C, it prevents aggregation during purification and facilitates refolding of denatured proteins. Specify NDSB-223 for reproducible solubilization, crystallization, and downstream assays.

Molecular Formula C8H17NO4S
Molecular Weight 223.29 g/mol
CAS No. 111282-24-7
Cat. No. B013960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt
CAS111282-24-7
SynonymsNDSB223;  NSC 133331
Molecular FormulaC8H17NO4S
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESC[N+]1(CCOCC1)CCCS(=O)(=O)[O-]
InChIInChI=1S/C8H17NO4S/c1-9(4-6-13-7-5-9)3-2-8-14(10,11)12/h2-8H2,1H3
InChIKeyOUBXNWVHYCHHDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt (CAS 111282-24-7) Procurement Guide: Nondetergent Sulfobetaine for Protein Solubilization


N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt (CAS 111282-24-7), commonly designated NDSB-223, is a zwitterionic nondetergent sulfobetaine belonging to the NDSB family of mild protein solubilization agents [1]. It is characterized by a morpholinium ring substituted with a methyl group and a 3-sulfopropyl moiety, conferring high water solubility and zwitterionic properties over a wide pH range . NDSB-223 is primarily employed in biochemical research to prevent protein aggregation, enhance solubilization of membrane and nuclear proteins, and facilitate protein renaturation under non-denaturing conditions [1].

Why Generic Substitution of N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt (CAS 111282-24-7) is Not Recommended for Critical Protein Workflows


While the NDSB family shares a common sulfobetaine head group, substitution between members is not straightforward due to significant differences in physicochemical properties that directly impact experimental outcomes. For instance, NDSB-201 (pyridinium-based) exhibits strong UV absorbance and susceptibility to photodegradation [1], whereas NDSB-223 (morpholinium-based) possesses a distinct hydrophobic moiety that alters its interaction with protein surfaces and its overall stability profile . These variations can lead to inconsistent protein solubilization efficiency, altered refolding kinetics, and interference with downstream assays if a non-equivalent NDSB is used. Procurement decisions must therefore be guided by the specific evidence of performance for the exact compound, NDSB-223, rather than relying on class-level assumptions.

Quantitative Differentiation Guide for N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt (NDSB-223) Against Close Analogs


Thermal Stability Superiority of NDSB-223 vs. NDSB-201 Based on Melting Point

NDSB-223 exhibits a significantly higher melting point (>300°C) compared to the commonly used analog NDSB-201 (3-(1-Pyridinio)-1-propanesulfonate), which has a reported melting point range of 275-277°C . This 25+°C difference indicates greater thermal stability for NDSB-223, which is a critical factor for long-term storage and for experimental protocols involving elevated temperatures.

Protein Stabilization Thermal Denaturation Biochemical Reagent Procurement

Minimal UV Interference of NDSB-223 Compared to UV-Active NDSB-201

NDSB-201 is documented to possess strong UV absorbance, which can interfere with protein concentration determination by A280 measurements and other spectrophotometric assays [1]. In contrast, NDSB-223, along with other morpholinium-based NDSBs like NDSB-195, is characterized by extremely weak UV absorption [1]. This qualitative difference is a key differentiator for workflows requiring precise UV-based quantification.

Protein Quantification Spectrophotometry Downstream Assay Compatibility

Class-Wide Nondetergent Behavior: No Micelle Formation at Concentrations up to 1 M

As a member of the NDSB family, NDSB-223 is characterized by a short hydrophobic group that is insufficient to form micelles, even at concentrations as high as 1 M [1]. This distinguishes it from zwitterionic detergents (zwittergents) which form micelles and can denature proteins. The non-micellar nature of NDSB-223 allows for its easy removal by dialysis and ensures it does not behave as a classical detergent, preserving protein native structure.

Protein Solubilization Membrane Protein Extraction Non-Denaturing Conditions

Documented Preservation of Enzyme Activity: β-Galactosidase and Alkaline Phosphatase

The absence of a significant denaturation effect by NDSBs, including NDSB-223, has been quantitatively demonstrated through enzyme activity assays on β-galactosidase and alkaline phosphatase [1]. This evidence confirms that the compound does not inhibit or denature these model enzymes, in contrast to many detergents and chaotropic agents which would abolish activity.

Enzyme Activity Protein Folding Biochemical Assay Development

Optimal Application Scenarios for Procuring N-Methyl-N-(3-sulfopropyl)morpholinium, Inner Salt (NDSB-223)


Solubilization and Purification of Membrane Proteins

NDSB-223 is ideally suited for the extraction and purification of integral membrane proteins. Its non-detergent, non-micellar nature [1] allows for high-concentration use (up to 1 M) to maximize solubilization yields without disrupting the native lipid bilayer environment, thereby preserving protein function and stability for downstream assays. Its minimal UV interference [2] further facilitates accurate protein quantification during purification.

Prevention of Protein Aggregation During Concentration or Dialysis

The addition of NDSB-223 (typically at 0.5–1.0 M) to buffers prevents the aggregation and precipitation of proteins during concentration steps or when transitioning to low-ionic-strength conditions [1]. This is particularly critical for nuclear proteins and halophilic proteins, which are prone to aggregation upon salt removal. The high thermal stability of NDSB-223 (>300°C) ensures the reagent remains effective throughout these procedures.

In Vitro Refolding of Denatured Proteins

NDSB-223 has been demonstrated to facilitate the renaturation of chemically and thermally denatured proteins by suppressing off-pathway aggregation and promoting correct folding [1]. This application is essential for recovering active protein from inclusion bodies or after denaturing purification steps. Its ability to maintain enzyme activity [1] makes it a preferred choice over harsher additives like guanidinium chloride or urea.

Protein Crystallography and Structural Biology

In protein crystallization screens, NDSB-223 is used as an additive to improve protein solubility and stability, thereby increasing the likelihood of obtaining diffraction-quality crystals [1]. Its zwitterionic nature and non-interference with common precipitants make it a versatile tool in structural biology workflows. The compound's minimal UV absorbance [2] is also beneficial for monitoring protein concentration in crystallization setups.

Technical Documentation Hub

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